molecular formula C4H9F B1294920 1-Fluorobutane CAS No. 2366-52-1

1-Fluorobutane

Cat. No. B1294920
CAS RN: 2366-52-1
M. Wt: 76.11 g/mol
InChI Key: FCBJLBCGHCTPAQ-UHFFFAOYSA-N
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Description

1-Fluorobutane is an organic chemical compound with the chemical formula C4H9F . It is also known as Butyl fluoride .


Molecular Structure Analysis

The molecular structure of 1-Fluorobutane consists of a chain of four carbon atoms, with a fluorine atom attached to one end of the chain . The molecular weight is 76.1127 .


Physical And Chemical Properties Analysis

1-Fluorobutane has a density of 0.8±0.1 g/cm³ . It has a boiling point of 32.8±3.0 °C at 760 mmHg . The vapour pressure is 574.4±0.1 mmHg at 25°C . The enthalpy of vaporization is 26.7±3.0 kJ/mol . The flash point is -26.1±10.2 °C . The index of refraction is 1.336 .

Scientific Research Applications

Conformational Equilibrium and Potential Energy

1-Fluorobutane has been the subject of studies involving its rotational spectra and conformational equilibrium. Research has combined free jet and conventional microwave spectroscopy to assign the spectra of its conformers. The potential energy surface and the relative stability of these rotamers have been calculated using advanced ab initio calculations, providing insights into the molecular behavior of 1-fluorobutane (Favero et al., 2000).

Analytical Characterizations in Research Chemicals

While focusing on different chemical compounds, studies have highlighted the analytical characterizations of substances based on similar templates to 1-fluorobutane. These characterizations include various mass spectrometry platforms and chromatography, which are crucial in understanding the properties of related fluorinated compounds (M. Dybek et al., 2019).

Thermo-Stability Analysis

The thermo-stability of related fluorinated compounds, such as 2-fluorobutane, has been investigated using gas chromatography. This kind of study helps in understanding the decomposition behaviors and thermo-elimination products of similar fluorinated alkanes, which can be extrapolated to 1-fluorobutane (Luo Yunjun, 2005).

Safety And Hazards

When handling 1-Fluorobutane, avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-fluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F/c1-2-3-4-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBJLBCGHCTPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062351
Record name Butane, 1-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluorobutane

CAS RN

2366-52-1
Record name 1-Fluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2366-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1-fluoro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002366521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1-fluoro-
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Record name Butane, 1-fluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluorobutane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
168
Citations
LB Favero, A Maris, AD Esposti… - … A European Journal, 2000 - Wiley Online Library
The rotational spectra of four (GT, TT, TG, and GG) of the five possible conformers of 1‐fluorobutane have been assigned by combining free jet and conventional microwave …
M Hudlický, I Lejhancova - Collection of Czechoslovak Chemical …, 1966 - cccc.uochb.cas.cz
THOCeMHKap6a30110B L-KCHJIO-reKcYJI030110BOH H D-apa6Hllo-reKcYJI030110BOH KHCJIOTbI IlPIffiO. D; RT K cooTBeTcTBYlOillHM 5-(TeTpaoKcH6YTHJI)-2-THOKco-6-…
Number of citations: 9 cccc.uochb.cas.cz
DG Sanders, JM Tedder, JC Walton - Journal of the Chemical Society …, 1978 - pubs.rsc.org
Trifluoroiodomethane has been photolysed in the presence of butane, 1-fluorobutane, and 1,1,1-trifluorobutane in the gas phase. Using literature data for the attack of trifluoromethyl …
Number of citations: 3 pubs.rsc.org
JM Tedder, RA Watson - Transactions of the Faraday Society, 1968 - pubs.rsc.org
… Trichloromethyl radicals have been allowed to react with 1-fluorobutane and l,l,l-trifluoropentane in the gas phase. Arrhenius parameters have been obtained for the attack at each individual …
Number of citations: 4 pubs.rsc.org
M Ghara, S Giri, P Das, PK Chattaraj - Journal of Chemical Sciences, 2022 - Springer
… The present manuscript reports the results of a theoretical study on the CF bond activation in 1-fluorobutane (1), 1, 1-difluorobutane (2) and 1, 1, 1-trifluorobutane (3) by the FLP as …
Number of citations: 8 link.springer.com
H Bartels, W Eichel, K Riemenschneider… - Journal of the American …, 1978 - ACS Publications
… Hydrogen Abstractions from 1-Fluorobutane by Chlorine Atoms. Logarithm of the Relative … As shown with 1-fluorobutane as an example (Table II, Figure 2), a polar factor only seems …
Number of citations: 7 pubs.acs.org
J Demaison - Asymmetric Top Molecules. Part 2, 2011 - Springer
488 C4H9F 1-Fluorobutane … 488 C4H9F 1-Fluorobutane … 488 C4H9F 1-Fluorobutane …
Number of citations: 2 link.springer.com
JA Kelber, ML Knotek - Physical Review B, 1984 - APS
… a function of electron excitation energy from two molecular solids which contain sites with one carbon bonded to both a fluorine atom and one or more hydrogen atoms, 1-fluorobutane …
Number of citations: 20 journals.aps.org
DG SANDERS, T JM - 1978 - pascal-francis.inist.fr
Keyword (fr) RADICAL LIBRE ORGANIQUE PHASE GAZEUSE EQUATION ARRHENIUS SUBSTITUTION COMPOSE ALIPHATIQUE COMPOSE SATURE HYDROCARBURE …
Number of citations: 0 pascal-francis.inist.fr
A Barthélemy, K Glootz, H Scherer, A Hanske… - Chemical …, 2022 - pubs.rsc.org
… Consequently, the [Ga(PhF) 2 ] + [pf] − /HSiEt 3 system also hydrodefluorinates C(sp 3 )–F bonds in 1-fluoroadamantane, 1-fluorobutane and PhCF 3 at room temperature. In addition, …
Number of citations: 9 pubs.rsc.org

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